

# Spectroscopic Properties of Fullerene C70: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Fullerene C70

Cat. No.: B051282

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## Abstract

**Fullerene C70**, the second most abundant fullerene after C60, possesses a unique ellipsoidal cage structure and distinct electronic properties that make it a subject of intense scientific interest. Its potential applications span materials science, electronics, and nanobiotechnology, including drug development. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the characterization of its derivatives and composites. This technical guide provides a comprehensive overview of the core spectroscopic properties of **Fullerene C70**, targeting researchers, scientists, and professionals in drug development. We delve into the details of Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for each technique, and utilizes visualizations to illustrate experimental workflows and conceptual relationships, serving as a vital resource for the scientific community.

## Electronic Absorption (UV-Visible) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic structure of C70. The absorption of UV or visible light by the C70 molecule promotes electrons from bonding ( $\pi$ ) to anti-bonding ( $\pi^*$ ) orbitals within its conjugated carbon framework. Due to its D5h symmetry, which is lower than the Ih symmetry of C60, C70 exhibits a more complex and feature-rich absorption spectrum as more electronic transitions become symmetry-allowed<sup>[1]</sup>.

The spectrum of C70 is sensitive to its environment, particularly the solvent. Aromatic solvents typically induce a larger red shift in the absorption bands compared to aliphatic or polar solvents[2]. The characteristic peaks for monomeric C70 in solution confirm its molecularly dissolved state, while changes in these peaks can indicate aggregation[3].

#### Data Presentation: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) of C70

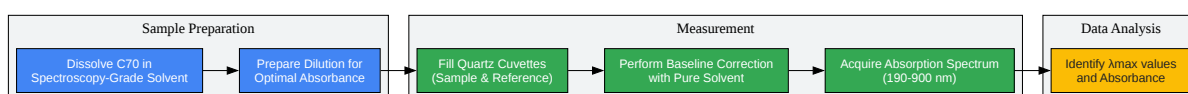
Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Reference
n-Hexane	331, 360, 378, 469, 544, 636	-	[4]
Toluene	332, 380, 471	-	
o-Xylene	334, 338, 384, 408	High-precision coefficients available	[5][6]
o-Dichlorobenzene	-	High-precision coefficients available	[6]
Sublimed Film	390	-	[7]

#### Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of C70 by dissolving a known mass in a high-purity, spectroscopy-grade solvent (e.g., toluene, o-xylene, n-hexane). Sonication may be required to ensure complete dissolution. Prepare a dilution of the stock solution to a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
- **Instrumentation:** Utilize a dual-beam UV-Vis spectrophotometer.
- **Measurement:**
  - Fill two matched quartz cuvettes, one with the pure solvent (reference) and one with the C70 solution (sample).
  - Place the cuvettes in the spectrophotometer.

- Perform a baseline correction with the pure solvent to subtract any absorbance from the solvent and cuvette.
- Measure the absorption spectrum over a desired wavelength range, typically 190-900 nm, with a resolution of 0.1-1 nm[8].
- Record the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

#### Visualization: UV-Vis Spectroscopy Experimental Workflow



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UV-Vis spectroscopy workflow for C70 analysis.

## Fluorescence Spectroscopy

Pristine C70 exhibits weak intrinsic fluorescence at room temperature, characterized by a low fluorescence quantum yield ( $\Phi_F$  of approximately 0.06% in toluene) and a short fluorescence lifetime[9][10]. The emission originates from the  $S_1 \rightarrow S_0$  electronic transition. Despite its weakness, this fluorescence is a valuable tool for quantification and for studying the interactions of C70. The fluorescence intensity and emission maxima are highly dependent on the solvent[11]. Chemical functionalization of the C70 cage is a known strategy to disrupt the molecule's symmetry and enhance its fluorescence quantum yield[10].

Data Presentation: Photophysical Properties of C70

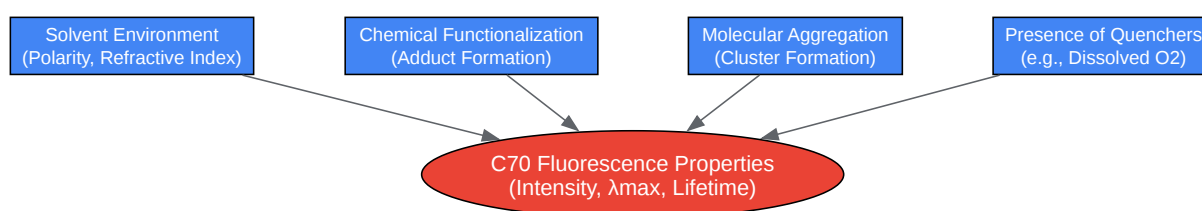
Solvent	Excitation $\lambda$ (nm)	Emission $\lambda_{\text{max}}$ (nm)	Quantum Yield ( $\Phi_F$ )	Lifetime ( $\tau$ ) (ns)	Reference
n-Hexane	-	662, 688, 707	-	-	[11]
Benzene	-	-	-	-	[9][11]
Toluene	-	-	$\sim 0.06\%$ ( $5.7 \times 10^{-4}$ )	0.67	
Cyclohexane	470	$\sim 650$ -725 (broad)	-	-	[9]

### Experimental Protocol: Fluorescence Spectroscopy

- Sample Preparation: Prepare C70 solutions in high-purity solvents as described for UV-Vis spectroscopy. For quantum yield and lifetime measurements, it is often advisable to degas the solution by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen, which can quench fluorescence.
- Instrumentation:
  - Steady-State: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).
  - Time-Resolved: Use a time-correlated single-photon counting (TCSPC) system for lifetime measurements[10].
- Measurement:
  - Place the sample in a quartz cuvette inside the instrument.
  - Steady-State: Acquire an excitation spectrum by scanning the excitation wavelength while monitoring at a fixed emission wavelength. Acquire an emission spectrum by exciting at a fixed wavelength (e.g., a  $\lambda_{\text{max}}$  from the absorption spectrum) and scanning the emission monochromator.

- Time-Resolved: Excite the sample with a pulsed laser source and measure the decay of the fluorescence intensity over time to determine the lifetime ( $\tau$ ).
- Quantum Yield: Measure the fluorescence relative to a known standard under identical conditions. An integrating sphere can also be used for absolute quantum yield measurements[10].

#### Visualization: Factors Influencing C70 Fluorescence



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Key factors that modulate the fluorescence of **Fullerene C70**.

## Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, provides detailed information about the molecular vibrations of the C70 cage, acting as a powerful fingerprint for identification and structural analysis.

## Raman Spectroscopy

Due to its D5h symmetry, group theory predicts that C70 has 53 Raman-active vibrational modes ( $12A_{1'} + 22E_{2'} + 19E_{1''}$ )[12][13]. The Raman spectrum provides a unique spectroscopic fingerprint that allows for the unambiguous distinction between C70 and other fullerenes like C60[14]. This specificity enables the development of ratiometric methods for the quantitative analysis of C60/C70 mixtures with minimal sample preparation[14][15].

Data Presentation: Prominent Raman Shifts of C70

Raman Shift (cm <sup>-1</sup> )	Vibrational Mode Assignment	Reference
260	A <sub>1</sub> '	[13]
456	A <sub>1</sub> '	[13]
701	E <sub>1</sub> "	[13]
737	E <sub>1</sub> "	[13]
1564 (strong)	E <sub>2</sub> '	[13]

## Infrared (IR) Spectroscopy

The D<sub>5h</sub> symmetry of C<sub>70</sub> results in 31 predicted infrared-active vibrational modes[16]. FTIR spectroscopy is commonly used to measure these modes. The positions of the IR absorption bands are sensitive to the physical state of the sample (e.g., solution, KBr pellet, thin film) and can shift with temperature[16][17]. Density Functional Theory (DFT) calculations have been shown to provide a very good fit to experimentally observed IR spectra, aiding in the assignment of vibrational modes[18].

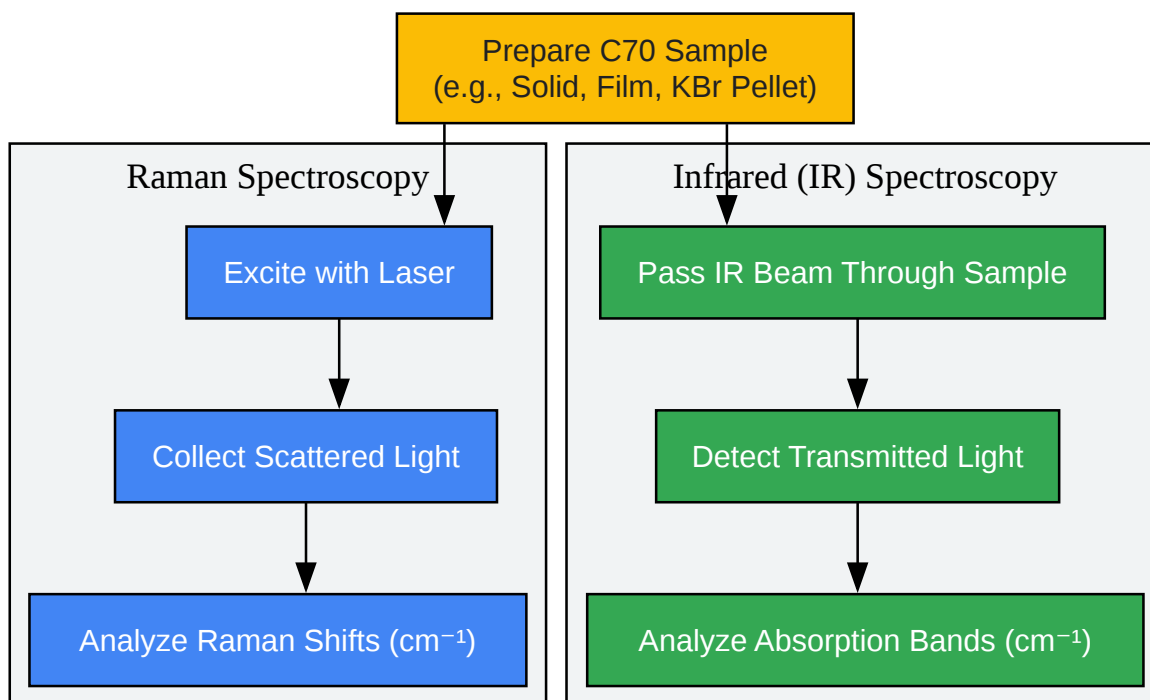
### Data Presentation: Key Infrared Absorption Bands of C<sub>70</sub>

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment	Reference
458	a <sub>2</sub> "	[18]
535	e <sub>1</sub> '	[18]
578	e <sub>1</sub> '	[18]
642	e <sub>1</sub> '	[18]
673	a <sub>2</sub> "	[18]
1133	e <sub>1</sub> '	[18]
1429	e <sub>1</sub> '	[18]

## Experimental Protocol: Vibrational Spectroscopy (FTIR & Raman)

- Sample Preparation:
  - Raman: Samples can be analyzed in various forms: as a solid powder, a thin film deposited on a substrate, or as a suspension in a liquid[14][15]. Minimal preparation is a key advantage[14].
  - FTIR: A common method is to prepare a KBr pellet by grinding a small amount of C70 with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, C70 can be deposited as a thin film on an IR-transparent substrate (e.g., NaCl or Si wafer)[16].
- Instrumentation:
  - Raman: A Raman spectrometer with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm).
  - FTIR: A Fourier-transform infrared spectrometer.
- Measurement:
  - Raman: The laser is focused on the sample, and the inelastically scattered light is collected and analyzed. A common issue is a broad fluorescence background, which can often be mitigated by baseline subtraction methods in the software[14][15].
  - FTIR: A background spectrum of the pure KBr pellet or substrate is recorded first. Then, the sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

## Visualization: Vibrational Spectroscopy General Workflow



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Generalized workflow for Raman and IR analysis of C70.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy is an indispensable tool for the structural confirmation of C70. The C70 molecule has five distinct groups of carbon atoms in different chemical environments due to its D5h symmetry. Consequently, its <sup>13</sup>C NMR spectrum exhibits exactly five sharp resonance signals, providing definitive proof of its structure.

The precise chemical shifts are sensitive to the solvent, concentration, and temperature[19]. DFT calculations are frequently employed to predict <sup>13</sup>C NMR spectra, although achieving high accuracy requires careful selection of functionals and consideration of solvent and dynamic effects[19][20][21].

Data Presentation: <sup>13</sup>C NMR Chemical Shifts of C70



Carbon Atom Label	Number of Atoms	Experimental Chemical Shift (ppm) in CS <sub>2</sub>	Reference
C1 (on 5-fold axis)	10	150.13	<a href="#">[19]</a> <a href="#">[22]</a>
C2	20	147.53	<a href="#">[19]</a> <a href="#">[22]</a>
C3	10	146.85	<a href="#">[19]</a> <a href="#">[22]</a>
C4	20	144.75	<a href="#">[19]</a> <a href="#">[22]</a>
C5 (on equatorial plane)	10	130.30	<a href="#">[19]</a> <a href="#">[22]</a>

#### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve the C70 sample in a suitable deuterated solvent. Due to the limited solubility of C70, solvents like carbon disulfide (CS<sub>2</sub>) or 1,2-dichlorobenzene-d<sub>4</sub> are often used. A small amount of tetramethylsilane (TMS) is typically added as an internal reference for chemical shifts (0 ppm)[\[19\]](#).
- Instrumentation: A high-field NMR spectrometer.
- Measurement:
  - Place the NMR tube containing the sample into the spectrometer's probe.
  - Acquire the <sup>13</sup>C NMR spectrum. Due to the low natural abundance of <sup>13</sup>C and potentially long relaxation times, a large number of scans may be required to achieve a good signal-to-noise ratio.
  - Process the data (Fourier transform, phase correction, and baseline correction).
  - Reference the spectrum by setting the TMS peak to 0 ppm.

## Summary and Applications

The spectroscopic properties of **Fullerene C70** provide a rich set of data for its unequivocal identification and characterization. UV-Vis and fluorescence spectroscopy probe its electronic structure and excited-state behavior, which is critical for applications in photovoltaics and optoelectronics. Vibrational techniques, Raman and IR spectroscopy, offer detailed fingerprints of its molecular structure, essential for purity analysis and studying intermolecular interactions in composites. Finally,  $^{13}\text{C}$  NMR provides definitive structural confirmation.

For researchers, scientists, and drug development professionals, these techniques are vital. They are used to:

- **Confirm Identity and Purity:** Ensure the quality of C70 starting materials.
- **Characterize Derivatives:** Analyze the structural changes upon functionalization of the C70 cage for applications like drug delivery systems[23].
- **Study Interactions:** Investigate how C70 interacts with biological molecules, polymers, or other nanomaterials.
- **Monitor Stability:** Assess the stability of C70 in different formulations and environments.

A multi-technique approach, leveraging the complementary information from each of these spectroscopic methods, is crucial for a comprehensive understanding of **Fullerene C70** and for advancing its application in science and technology.

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